molecular formula C16H10Br2N2O3 B5222714 2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide

2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide

Cat. No. B5222714
M. Wt: 438.07 g/mol
InChI Key: BLIIETCSZOLELP-YHYXMXQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide, also known as DBHA, is a synthetic compound that has gained prominence in scientific research due to its unique properties. This compound is a member of the acrylamide family and has a molecular weight of 438.2 g/mol. DBHA has been found to have a wide range of applications in the fields of biochemistry, pharmacology, and toxicology. In

Mechanism of Action

The mechanism of action of 2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide is not fully understood. However, it has been proposed that 2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide exerts its anti-inflammatory and antioxidant effects by inhibiting the activation of NF-κB and reducing the production of reactive oxygen species. 2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and physiological effects:
2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. In vivo studies have shown that 2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide can inhibit tumor growth and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide is its versatility. It can be used in a wide range of experiments due to its anti-inflammatory, antioxidant, and anticancer properties. However, one of the limitations of 2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide is its solubility. 2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide is only soluble in organic solvents such as ethanol and DMSO, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide. One area of research is the investigation of 2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide as a potential therapeutic agent for neurodegenerative diseases. Another area of research is the study of 2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide in combination with other compounds to enhance its anticancer properties. Additionally, the development of more soluble forms of 2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide could expand its use in a wider range of experiments.
Conclusion:
In conclusion, 2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide is a synthetic compound that has gained prominence in scientific research due to its unique properties. Its anti-inflammatory, antioxidant, and anticancer properties make it a versatile compound that has a wide range of applications in the fields of biochemistry, pharmacology, and toxicology. Further research on 2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide could lead to the development of new therapeutic agents for a variety of diseases.

Synthesis Methods

The synthesis of 2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide involves the reaction of 3,5-dibromo-2-hydroxybenzaldehyde with 4-hydroxyaniline in the presence of acetic anhydride and pyridine. The resulting intermediate is then reacted with acrylonitrile to produce 2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide. The purity of the compound can be increased through recrystallization from ethanol.

Scientific Research Applications

2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in vitro. In vivo studies have shown that 2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide can inhibit tumor growth and induce apoptosis in cancer cells. 2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acrylamide has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(Z)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Br2N2O3/c17-11-6-9(15(22)14(18)7-11)5-10(8-19)16(23)20-12-1-3-13(21)4-2-12/h1-7,21-22H,(H,20,23)/b10-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIIETCSZOLELP-YHYXMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=CC2=C(C(=CC(=C2)Br)Br)O)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C(=C\C2=C(C(=CC(=C2)Br)Br)O)/C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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